molecular formula C36H39N5O8 B567364 2/'-O-Methyl-N2-Isobutyryl-5/'-O-DMT-Guanosine CAS No. 1239669-73-8

2/'-O-Methyl-N2-Isobutyryl-5/'-O-DMT-Guanosine

Cat. No.: B567364
CAS No.: 1239669-73-8
M. Wt: 669.735
InChI Key: ISQLJOGRNUQHJX-LOHKCFAQSA-N
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Description

2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a 2’-O-methyl group, an N2-isobutyryl group, and a 5’-O-(4,4’-dimethoxytrityl) group. This compound is primarily used in the synthesis of RNA derivatives and has applications in biochemical and nanotechnology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often exceeding 98% as determined by HPLC .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various modified nucleosides and nucleotides, which are used in further biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to form stable RNA derivatives makes it particularly valuable in biochemical and nanotechnology research .

Properties

CAS No.

1239669-73-8

Molecular Formula

C36H39N5O8

Molecular Weight

669.735

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30+,34-/m1/s1

InChI Key

ISQLJOGRNUQHJX-LOHKCFAQSA-N

SMILES

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC

Origin of Product

United States

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